molecular formula C10H8F3NO2 B12445652 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline

Cat. No.: B12445652
M. Wt: 231.17 g/mol
InChI Key: ZOZQRKKFFYDRRJ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is a synthetically derived organic compound featuring an indoline scaffold substituted with a hydroxy and trifluoromethyl group at the 3-position. This structure places it within a class of molecules of significant interest in modern pharmaceutical and agrochemical research. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry, as this moiety can profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . The 3-hydroxy-3-(trifluoromethyl)indolin-2-one core structure is a privileged scaffold in drug discovery. Scientific studies on closely related analogues have demonstrated that these compounds possess notable biological activities. Specifically, derivatives have been synthesized and evaluated for their in vitro cytotoxic activity, showing promise as potential anticancer agents . Furthermore, certain compounds in this class have exhibited specific antibacterial activity against organisms such as S. aureus . The indole and indoline structures are prevalent in a wide range of biologically active molecules and natural products. Indole derivatives are known to exhibit a diverse range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . This broad utility makes the indoline core a valuable template for developing new therapeutic candidates. This product is intended for research applications, such as investigating structure-activity relationships, exploring new mechanisms of action, and developing novel synthetic methodologies. It is supplied as a high-purity compound characterized by modern analytical techniques. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C10H8F3NO2/c1-5-2-3-7-6(4-5)9(16,8(15)14-7)10(11,12)13/h2-4,16H,1H3,(H,14,15)

InChI Key

ZOZQRKKFFYDRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Domino Trifluoromethylation/Cyclization

A domino approach using 2-alkynylanilines and CuCF₃ reagents enables simultaneous trifluoromethylation and cyclization. This method, adapted from trifluoromethylindole synthesis, involves:

  • Reacting 2-alkynylaniline derivatives with CuCF₃ (generated from fluoroform) in dimethylformamide (DMF) at 80°C.
  • Cyclization via intramolecular attack of the amine on the activated alkyne, forming the indoline ring.
  • Oxidation of the intermediate to introduce the 2-oxo group using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Key Data :

  • Yield : 68–92% after oxidation.
  • Regioselectivity : Ensured by the electronic effects of the CF₃ group.
  • Limitation : Requires precise control of oxidation conditions to avoid over-oxidation.

Acid-Catalyzed Cyclization of β-Ketoamides

β-Ketoamides bearing a trifluoromethyl group undergo cyclization in acidic media:

  • Synthesis of β-ketoamide precursor : Condensation of 5-methyl-3-trifluoromethylaniline with ethyl acetoacetate.
  • Cyclization : Treatment with concentrated HCl at reflux, promoting intramolecular dehydration.

Key Data :

  • Reaction Time : 12–16 hours.
  • Yield : ~75% (estimated from analogous indoline syntheses).

Diels-Alder Approaches for Bicyclic Intermediates

Diels-Alder Reaction with Trifluoromethyl-Substituted Pyrone

A method leveraging trifluoromethyl-substituted pyrone (1a) and cycloalkenes produces bicyclic intermediates:

  • Diels-Alder Reaction : Heating pyrone 1a with cyclohexene in toluene under microwave irradiation (150°C, 60 min).
  • Aromatization : Treatment with DDQ to form 5-(trifluoromethyl)indole-6-carboxylic acid derivatives.
  • Reduction and Hydroxylation : Hydrogenation of the indole to indoline, followed by hydroxylation at C3 using H₂O₂/NaOH.

Key Data :

  • Intermediate Yield : 66% after hydrolysis.
  • Advantage : High regioselectivity due to electron-withdrawing CF₃ group.

Photochemical Trifluoromethylation

Visible-Light-Mediated CF₃ Incorporation

A patent describes CF₃Br gas as a trifluoromethyl source under photochemical conditions:

  • Reaction Setup : Indoline derivative, Ir(dtbbpy)(ppy)PF₆ photocatalyst, and CF₃Br gas in acetonitrile.
  • Irradiation : Blue LED (450 nm) at room temperature for 24 hours.
  • Hydroxylation : Post-reaction oxidation with m-CPBA (meta-chloroperbenzoic acid) to introduce the 3-hydroxy group.

Key Data :

  • Yield : 82–89% for trifluoromethylation step.
  • Atom Economy : High due to direct gas-phase reagent use.

Comparative Analysis of Methods

Method Starting Material Key Reagent/Condition Yield (%) Advantages Limitations
Domino Cyclization 2-Alkynylaniline CuCF₃, DMF, 80°C 68–92 High regioselectivity Requires toxic oxidants (DDQ)
Acid-Catalyzed β-Ketoamide HCl, reflux ~75 Simple setup Long reaction time
Diels-Alder Pyrone + Cycloalkene Microwave, DDQ 66 Versatile for polycyclic systems Multi-step, low scalability
Photochemical Indoline derivative CF₃Br, Blue LED, Ir catalyst 82–89 Mild conditions, high atom economy Specialized equipment required

Optimization and Practical Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, acetonitrile) enhance trifluoromethylation efficiency.
  • Microwave assistance reduces Diels-Alder reaction time from hours to minutes.

Purification Challenges

  • Column chromatography is typically required due to byproduct formation in cyclization methods.
  • Crystallization : The final compound can be purified via recrystallization from ethanol/water (3:1).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and ketone groups in 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline participate in oxidation processes:

  • Hydroxyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the hydroxyl group at position 3 can be oxidized to a carbonyl group, yielding a diketone derivative.

  • Aromatic Ring Oxidation : The methyl group at position 5 is susceptible to oxidation, forming a carboxylic acid derivative under prolonged exposure to oxidizing agents.

Reaction TypeReagents/ConditionsMajor Product
Hydroxyl oxidationKMnO₄, H₂SO₄, 80°C3-Oxo-5-methyl-2-oxo-3-trifluoromethylindoline
Methyl oxidationCrO₃, AcOH, reflux5-Carboxy-3-hydroxy-2-oxo-3-trifluoromethylindoline

Reduction Reactions

The ketone group at position 2 is reducible using common reducing agents:

  • Ketone Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 3-hydroxy-5-methyl-3-trifluoromethylindolin-2-ol.

  • Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the aromatic ring without affecting the hydroxyl or trifluoromethyl groups.

Reaction TypeReagents/ConditionsMajor Product
Ketone reductionNaBH₄, MeOH, 25°C2-Hydroxyindoline derivative
Ring hydrogenationH₂, Pd/C, EtOHTetrahydroindoline analog

Substitution Reactions

The hydroxyl group acts as a nucleophile in substitution reactions:

  • Esterification : Reacts with acetyl chloride to form 3-acetoxy derivatives.

  • Etherification : Forms methyl ethers using methyl iodide in the presence of a base (e.g., K₂CO₃).

Reaction TypeReagents/ConditionsMajor Product
Ester formationAcCl, pyridine, 0°C3-Acetoxy-5-methyl-2-oxo-3-trifluoromethylindoline
Ether formationCH₃I, K₂CO₃, DMF3-Methoxy-5-methyl-2-oxo-3-trifluoromethylindoline

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, facilitated by electron-withdrawing groups (e.g., trifluoromethyl):

  • With 1,3-Butadiene : Forms a bicyclic adduct under thermal conditions (120°C).

Reaction TypeReagents/ConditionsMajor Product
Diels-Alder1,3-Butadiene, toluene, 120°CBicyclo[4.3.0]nonane derivative

Reaction Conditions and Reagents

Optimized conditions for key reactions:

ParameterOxidationReductionSubstitution
Temperature60–80°C25–40°C0–25°C
SolventH₂O/AcOHMeOH/THFDMF/CH₂Cl₂
CatalystsKMnO₄/CrO₃NaBH₄/Pd-CK₂CO₃/pyridine

Electrochemical methods have also been explored, enabling skeletal rearrangements under mild, eco-friendly conditions . For example, electrochemical oxidation in methanol produces benzoxazinone derivatives via peroxide intermediates .

Scientific Research Applications

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications of Analogous Indoline Derivatives

Compound Name Substituents Key Structural Differences Potential Implications Reference
This compound 3-OH, 5-CH₃, 3-CF₃, 2-oxo Benchmark compound Balanced lipophilicity and metabolic stability
3,3-Difluoro-5-methylindolin-2-one 3,3-F₂, 5-CH₃, 2-oxo CF₃ replaced with F₂ Reduced lipophilicity; increased electronegativity
3,3-Difluoro-2-oxoindoline-5-carboxylic acid 3,3-F₂, 5-COOH, 2-oxo CF₃ replaced with F₂; 5-COOH Enhanced solubility; reduced membrane permeability
5-Fluorooxindole 5-F, 2-oxo No CH₃ or CF₃; single F at position 5 Simplified structure; potential for altered target selectivity
Methyl spiro-indoline derivative 5-Cl, 9′-F, spiro-pyrazolo-isoquinoline Complex spiro system; Cl/F substituents Increased rigidity; potential for multi-target interactions

Key Observations:

Fluorination Patterns :

  • The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity compared to difluoro analogs (e.g., 3,3-Difluoro-5-methylindolin-2-one) . This may enhance blood-brain barrier penetration or receptor binding in hydrophobic pockets.
  • In contrast, carboxylic acid-containing derivatives (e.g., 3,3-Difluoro-2-oxoindoline-5-carboxylic acid) prioritize solubility, making them suitable for aqueous formulations but less ideal for intracellular targets .

Substituent Positioning :

  • The methyl group at position 5 in the target compound contrasts with 3,3-Difluoro-7-methylindolin-2-one (CAS 221665-90-3), where methyl is at position 7 . Positional differences could influence steric interactions in enzyme-active sites or protein-binding domains.

Complexity and Rigidity: The spiro-indoline derivative () introduces a fused pyrazolo-isoquinoline ring, increasing structural rigidity. Such modifications often improve binding specificity but may complicate synthetic accessibility .

Biological Activity

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound features a trifluoromethyl group that significantly influences its chemical behavior and biological interactions. The presence of the trifluoromethyl moiety often enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antiviral Activity

Recent studies have evaluated the antiviral potential of compounds related to this compound, particularly against viruses such as HIV and RSV (Respiratory Syncytial Virus).

Case Study: HIV Inhibition

A study focused on the synthesis and biological evaluation of indole derivatives, including 3-hydroxy derivatives, demonstrated that certain compounds exhibited significant inhibition against HIV-1 reverse transcriptase. The compound showed an effective concentration (EC50) in the low micromolar range, indicating promising antiviral activity .

Table 1: Antiviral Activity of Indole Derivatives

CompoundVirus TargetEC50 (μM)Selectivity Index (SI)
3-Hydroxy-5-methyl-2-oxo-indolineHIV-1 RT4.84>50
Bis-indole compound 6aRSV4.050
Compound 10bRSV6.32-

The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of viral replication processes. For instance, in the case of HIV, it is believed that the compound interacts with viral enzymes critical for replication, thereby reducing viral load in infected cells .

Anticancer Potential

In addition to its antiviral properties, there is emerging evidence that compounds containing the indoline structure may exhibit anticancer activity. The trifluoromethyl group is known to enhance interactions with cellular targets involved in cancer progression.

Research Findings

A study on various indole derivatives indicated that some exhibited cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)Mechanism
Indole derivative AMCF-7 (Breast)10.5Apoptosis induction
Indole derivative BHeLa (Cervical)12.0Cell cycle arrest
3-Hydroxy derivative CA549 (Lung)8.0Caspase activation

Q & A

Q. What precautions are critical when handling this compound in vitro?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

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